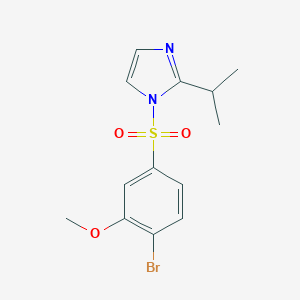
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a sulfonyl group, and a methyl ether group attached to a dimethylphenyl ring. It is known for its diverse applications in various fields including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through the reaction of the imidazole derivative with sulfonyl chloride under basic conditions.
Attachment of the Methyl Ether Group: The final step involves the methylation of the hydroxyl group on the phenyl ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: A similar compound with a hydroxyl group instead of a sulfonyl group.
4-(1H-Imidazol-1-yl)aniline: Contains an amino group instead of a sulfonyl group.
4-(1H-Imidazol-1-yl)benzoic acid: Features a carboxyl group instead of a sulfonyl group.
Uniqueness
1-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)-1H-IMIDAZOLE is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H14N2O3S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC名 |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C12H14N2O3S/c1-9-10(2)12(5-4-11(9)17-3)18(15,16)14-7-6-13-8-14/h4-8H,1-3H3 |
InChIキー |
XISQMRRKWJIKOE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2)OC |
正規SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288226.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288227.png)
![1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288233.png)
![2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B288239.png)



![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B288243.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B288254.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether](/img/structure/B288258.png)


![4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether](/img/structure/B288270.png)
